N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring, which is further linked to a pyrazoline core substituted with an acetyl group and a pyridin-3-yl moiety. Structural analogs of this compound have demonstrated activity against viral targets, such as monkeypox virus (MPXV) DNA polymerase (DPol) and A42R protein, as evidenced by molecular docking and molecular dynamics (MD) simulations .
Properties
IUPAC Name |
N-[4-(2-acetyl-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12(22)21-17(14-4-3-9-18-11-14)10-16(19-21)13-5-7-15(8-6-13)20-25(2,23)24/h3-9,11,17,20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWJEHHTPBGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-pyrazole moiety.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A related study reported that pyrazole derivatives exhibited notable antimicrobial activity against Bacillus subtilis, E. coli, and Aspergillus niger. The tested compounds showed effective inhibition at concentrations as low as 40 µg/mL .
3. Antitumor Activity
Pyrazole derivatives have also been investigated for their antitumor potential. The compound's ability to inhibit key cancer-related pathways has been noted, particularly in relation to BRAF(V600E) and EGFR signaling pathways. This suggests that this compound could be a candidate for further development in cancer therapeutics .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) : As a non-steroidal anti-inflammatory drug (NSAID), it likely exerts its anti-inflammatory effects through the inhibition of COX enzymes involved in prostaglandin synthesis .
- Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .
Case Study 1: Anti-inflammatory Efficacy
A recent study synthesized several pyrazole derivatives and assessed their anti-inflammatory effects in vitro. Among these, one derivative exhibited a significant reduction in TNF-α levels comparable to established anti-inflammatory agents .
Case Study 2: Antimicrobial Testing
In another investigation, various pyrazole compounds were screened for antimicrobial activity against clinical isolates. The results indicated that specific derivatives showed potent activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Pyridinyl vs. Ethoxyphenyl Substituents : The pyridin-3-yl group in the target compound may enhance binding to viral proteins through π-π stacking or hydrogen bonding, whereas the 2-ethoxyphenyl group in analogs contributes to hydrophobic interactions .
- Sulfonamide Position : The methanesulfonamide group in the target compound and its analogs is critical for solubility and target engagement, as seen in benzenesulfonamide derivatives with carbonic anhydrase inhibitory activity .
Antiviral Activity
- Target Compound: Demonstrated strong binding to MPXV DPol and A42R in docking studies, with stability confirmed by MD simulations .
- Analog N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-...))methanesulfonamide : Higher molecular weight but superior docking scores, suggesting ethoxyphenyl enhances hydrophobic interactions with MPXV targets .
Enzyme Inhibition and Cytotoxicity
- Benzenesulfonamide Derivatives (): Compounds with 4-hydroxyphenyl substituents showed IC50 values of 0.8–2.1 µM against carbonic anhydrase isoforms, with cytotoxicity (CC50) >100 µM in mammalian cells. The pyridin-3-yl group in the target compound may reduce off-target effects compared to phenolic analogs .
Physicochemical Properties
- LogP and Solubility : The pyridin-3-yl group in the target compound likely improves water solubility compared to ethoxyphenyl or benzoyl-substituted analogs, which have higher LogP values .
- Metabolic Stability : Sulfentrazone metabolites (e.g., DMS, HMS) exhibit prolonged half-lives due to halogen substituents, a feature absent in the target compound but relevant for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
